molecular formula C16H20ClN3O4S B1680539 Resminostat (hydrochloride) CAS No. 1187075-34-8

Resminostat (hydrochloride)

Cat. No. B1680539
M. Wt: 385.9 g/mol
InChI Key: BVXPKDRKHXARHY-HAAWTFQLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Resminostat is an orally administered histone deacetylase (HDAC) inhibitor that potentially represents a novel therapy for a broad spectrum of oncology indications . It has shown selectivity for class I, IIB, and IV HDAC enzymes with a particular specificity toward inhibiting the protein HDAC6, which is active in metastasis . It has the potential to provide significant benefit to patients by inhibiting tumor progression and metastasis, inducing tumor regression, and enhancing the body’s own immune response to cancer .


Molecular Structure Analysis

Resminostat (hydrochloride) has a molecular formula of C16H20ClN3O4S and a molar mass of 385.87 g/mol . It is a crystalline solid .


Physical And Chemical Properties Analysis

Resminostat (hydrochloride) is a crystalline solid . It has a molecular formula of C16H20ClN3O4S and a molar mass of 385.87 g/mol .

Scientific Research Applications

1. Cancer Treatment Research

Resminostat, an oral hydroxamate inhibitor of histone deacetylases, has been studied extensively in the context of cancer treatment. It has shown potential when combined with other cancer drugs. For example:

  • In a phase I study, resminostat combined with S-1, a cancer chemotherapy medication, was used as a second-line therapy for Japanese patients with biliary tract or pancreatic cancer, showing promising disease control rates (Ikeda et al., 2018).
  • A study on advanced hepatocellular carcinoma (HCC) indicated that the combination of resminostat and sorafenib, a kinase inhibitor, could be effective, especially in patients with a normal-to-high baseline platelet count (Tak et al., 2018).
  • In a Phase I/II clinical trial, the combination of resminostat and sorafenib was explored for advanced HCC patients after relapse to sorafenib. It was found that resminostat shifts mesenchymal cells towards a more epithelial phenotype, which may contribute to the sensitization to sorafenib-induced apoptosis (Soukupová et al., 2017).

2. Mechanisms of Action in Cancer

Several studies have explored the mechanisms by which resminostat exerts its effects on cancer cells:

  • Activation of the mitochondrial apoptosis pathway in hepatocellular carcinoma cells by resminostat has been reported. It activates the mitochondrial permeability transition pore (mPTP)-dependent apoptosis pathway, suggesting its potential as a valuable anti-HCC strategy (Fu et al., 2016).
  • Another study investigated the effects of resminostat on multiple myeloma (MM) cells in vitro. It was found to be a potent inhibitor of HDACs 1, 3, and 6, inducing hyperacetylation of histone H4 and exhibiting anti-myeloma activity (Mandl–Weber et al., 2010).

3. Clinical Trials and Safety

Several clinical trials have assessed the safety and efficacy of resminostat:

  • A phase I study evaluated the safety and recommended dose (RD) of resminostat monotherapy in Japanese patients with advanced solid tumors. The study concluded that resminostat was safely administered to these patients (Kitazono et al., 2015).
  • The SHELTER study explored resminostat in hepatocellular carcinoma patients resistant to sorafenib. The study confirmed the favorable oral drug profile of resminostat either as a monotherapy or in combination with sorafenib (Bitzer et al., 2011).

Safety And Hazards

Resminostat is well tolerated in various indications in both monotherapy and in combination with other drugs . The most frequent adverse events are gastrointestinal disorders (i.e., nausea, vomiting, and diarrhea), fatigue, and thrombocytopenia (low platelet count in the blood) . The majority of adverse events are mild to moderate, manageable, and reversible .

Future Directions

The clinical development of Resminostat is currently focused on cutaneous T-cell lymphoma (CTCL) . Resminostat was also investigated by 4SC and its Japanese partner Yakult Honsha in several other cancer indications . It has demonstrated significant anti-tumor activity in various human xenograft mice tumor models, and in combination with established therapies – such as irinotecan or sorafenib – generated additive, synergistic anti-tumor effects .

properties

IUPAC Name

(E)-3-[1-[4-[(dimethylamino)methyl]phenyl]sulfonylpyrrol-3-yl]-N-hydroxyprop-2-enamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S.ClH/c1-18(2)11-13-3-6-15(7-4-13)24(22,23)19-10-9-14(12-19)5-8-16(20)17-21;/h3-10,12,21H,11H2,1-2H3,(H,17,20);1H/b8-5+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXPKDRKHXARHY-HAAWTFQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C=CC(=O)NO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)/C=C/C(=O)NO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Resminostat hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Jiang, Q You, X Zhang - European Journal of Medicinal Chemistry, 2019 - Elsevier
Numerous metal-containing enzymes (metalloenzymes) have been considered as drug targets related to diseases such as cancers, diabetes, anemia, AIDS, malaria, bacterial infection, …
Number of citations: 27 www.sciencedirect.com

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